molecular formula C23H19NO4S B2959734 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 1359315-00-6

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2959734
CAS No.: 1359315-00-6
M. Wt: 405.47
InChI Key: SBMGRBLIIBNTKU-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable sulfonyl chloride derivative, followed by its reaction with a phenyl-substituted pyrrole under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted pyrroles and phenyl derivatives. Examples include:

  • 4-(benzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrole
  • 3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

What sets 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-12-14-17(15-13-16)20-22(29(27,28)19-10-6-3-7-11-19)21(25)23(26)24(20)18-8-4-2-5-9-18/h2-15,20,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGRBLIIBNTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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